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Compound of Interest

Compound Name:
N,N-dimethyl-2-

nitrobenzenesulfonamide

CAS No.: 23530-43-0

Cat. No.: B1593564

Get Quote

Executive Summary
Compound Identity: N,N-Dimethyl-2-nitrobenzenesulfonamide CAS Registry Number: 5349-

78-0 Molecular Formula: C

H

N

O

S Molecular Weight: 230.24 g/mol [1]

This technical guide provides a comprehensive spectral analysis of N,N-dimethyl-2-
nitrobenzenesulfonamide, a tertiary sulfonamide derivative often utilized as a stable model

compound in the study of "nosyl" (nitrobenzenesulfonyl) protecting group chemistry.[1] Unlike

its primary amide counterpart (2-nitrobenzenesulfonamide), which is a key intermediate in the

Fukuyama amine synthesis, the N,N-dimethyl derivative serves as a critical reference standard
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for characterizing sulfonamide stability and spectroscopic behavior, particularly regarding the

steric influence of the ortho-nitro group.

Synthesis & Preparation Protocol
To ensure spectral data integrity, the compound is best prepared via the direct nucleophilic

substitution of 2-nitrobenzenesulfonyl chloride with dimethylamine.[1][2] This protocol

minimizes byproducts that could obscure spectral interpretation.[1][2]

Experimental Workflow
Reagents:

2-Nitrobenzenesulfonyl chloride (1.0 equiv)[1]

Dimethylamine hydrochloride (1.2 equiv)[1]

Triethylamine (2.5 equiv)[1][3]

Dichloromethane (DCM) [Solvent][1]

Procedure:

Dissolution: Dissolve 2-nitrobenzenesulfonyl chloride in anhydrous DCM at 0°C under an

inert atmosphere (

).

Addition: Add dimethylamine hydrochloride to the solution.

Basification: Dropwise add triethylamine. The base serves dual roles: liberating free

dimethylamine and neutralizing the HCl byproduct.[2]

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) for

the disappearance of the sulfonyl chloride (

).
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Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by

saturated

and brine.

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexanes if necessary to obtain analytical-
grade crystals.[1][2]
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Figure 1: Synthetic pathway for the preparation of the target analyte.

Spectral Analysis
A. Mass Spectrometry (MS)
The mass spectrum of sulfonamides is dominated by cleavage of the S–N and C–S bonds.[1]

[2] For the 2-nitro isomer, the "ortho effect" significantly influences fragmentation.[1][2]

Molecular Ion (

): Observed at m/z 230.[1][2]

Base Peak Logic:

Loss of

[M-46]: A characteristic fragmentation for nitroaromatics, yielding a cation at m/z 184.[1]

Loss of
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[M-64]: A rearrangement common in arylsulfonamides, often involving the extrusion of

to form an amine radical cation.[1] However, in ortho-nitro derivatives, the interaction
between the nitro oxygen and the sulfur center can lead to complex rearrangements.[1]

Sulfonyl Cation (

): Cleavage of the S–N bond yields the 2-nitrobenzenesulfonyl cation at m/z 186.[1]

Molecular Ion [M]+
m/z 230

[M - NO2]+
m/z 184

- NO2 (46)

[M - SO2]+
(Rearrangement)

- SO2 (64)

Ar-SO2+ Cation
m/z 186

- N(Me)2

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in EI-MS.[1]

B. Infrared Spectroscopy (IR)
The IR spectrum provides diagnostic confirmation of the functional groups.[1][2] The ortho-

substitution may cause slight frequency shifts due to field effects, but the bands remain

characteristic.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3276344
https://pubchem.ncbi.nlm.nih.gov/compound/3276344
https://pubchem.ncbi.nlm.nih.gov/compound/3276344
https://www.benchchem.com/product/b1593564/docs?utm_src=pdf-body-img#technical-guide-spectral-characterization-of-n-n-dimethyl-2-nitrobenzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/3276344
https://pubchem.ncbi.nlm.nih.gov/compound/3276344
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethylbenzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/3276344
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethylbenzenesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593564?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Frequency (

)
Assignment Logic

Sulfonamide (

)
1340–1360

Asymmetric stretch (

).[1] Strong intensity.

Sulfonamide (

)
1150–1170

Symmetric stretch (

). Strong intensity.

Nitro (

)
1530–1540

Asymmetric stretch. Distinctive

for aromatic nitro groups.[1][2]

Nitro (

)
1350–1370

Symmetric stretch. Often

overlaps with

asymmetric band.[1][2]

Aromatic C–H 3050–3100

Weak stretching vibrations

above 3000

.[1]

Methyl C–H 2850–2950
Aliphatic stretches from the N-

dimethyl group.

C. Nuclear Magnetic Resonance (NMR)

H NMR (Proton)
The ortho-nitro substituent creates a highly deshielded environment for the adjacent aromatic

protons.[1] The spectrum typically exhibits an ABCD aromatic pattern (4 distinct protons) due to

the lack of symmetry caused by the 1,2-substitution.[1]

Solvent:

or

(Values below approximate for
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).[1][2]

Aromatic Region (7.6 – 8.2 ppm):

H-3 (ortho to

): Most deshielded doublet, typically ~8.10 ppm.[1] The nitro group's anisotropy and
electron-withdrawing inductive effect (-I, -M) shift this proton downfield.[1]

H-6 (ortho to

): Deshielded doublet/multiplet, typically ~7.95 ppm.[1] The sulfonyl group is also strongly
electron-withdrawing.[1][2]

H-4 & H-5: Triplets/multiplets in the 7.70 – 7.85 ppm range.[1]

Aliphatic Region (2.8 – 3.0 ppm):

N-Methyls: Singlet at ~2.90 ppm (integration 6H).[1][2]

Expert Insight: In some sterically crowded ortho-sulfonamides, restricted rotation around

the S–N bond can broaden this singlet or, at low temperatures, split it into two distinct

signals.[1] At room temperature, it usually appears as a sharp singlet.[1][2]

C NMR (Carbon)
Carbonyl/Ipso Carbons:

C-N (

ipso): ~148 ppm.[1][2]

C-S (

ipso): ~134 ppm.[1][2]

Aromatic CH: Four distinct signals in the 124 – 135 ppm range.[1][2] The carbon ortho to the

nitro group is typically the most deshielded CH.[2]

Methyl Carbons: Single peak at ~37–38 ppm.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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